Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate

Physicochemical profiling Spiro ring size comparison Medicinal chemistry

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate (CAS 1272756-15-6) belongs to the spirocyclic dihydroquinazoline class, characterized by a cyclobutane ring fused via a spiro carbon to a dihydroquinazoline core bearing a 5'-ethyl carboxylate substituent. This architecture confers a distinct three-dimensional geometry, a molecular weight of 260.29 g/mol, and physicochemical properties (LogP 2.31, Fsp3 0.429) that balance lipophilicity with saturation, making it a versatile building block for kinase-targeted library synthesis.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1272756-15-6
Cat. No. B572004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate
CAS1272756-15-6
SynonymsEthyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-5-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)NC3(CCC3)NC2=O
InChIInChI=1S/C14H16N2O3/c1-2-19-13(18)9-5-3-6-10-11(9)12(17)16-14(15-10)7-4-8-14/h3,5-6,15H,2,4,7-8H2,1H3,(H,16,17)
InChIKeyAGNWPRPDVABSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate: A Key Spirocyclic Quinazoline Scaffold for Medicinal Chemistry


Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate (CAS 1272756-15-6) belongs to the spirocyclic dihydroquinazoline class, characterized by a cyclobutane ring fused via a spiro carbon to a dihydroquinazoline core bearing a 5'-ethyl carboxylate substituent . This architecture confers a distinct three-dimensional geometry, a molecular weight of 260.29 g/mol, and physicochemical properties (LogP 2.31, Fsp3 0.429) that balance lipophilicity with saturation, making it a versatile building block for kinase-targeted library synthesis . The compound is supplied as a research chemical with certified purity up to 98%, enabling its use as an intermediate in the design of K-Ras G12C inhibitors and other spiroquinazoline-based drug candidates [1].

Why Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate Cannot Be Replaced by Other Spirocyclic Quinazolines


Spirocyclic quinazolines are not a uniform family; minute variations in the spiro ring size, the position and nature of the substituent on the phenyl ring, and the oxidation state of the quinazoline core produce dramatic differences in lipophilicity, molecular shape (Fsp3), and hydrogen-bonding capacity [1]. For instance, expanding the spiro ring from cyclobutane to cyclopentane—the closest commercially available analog—increases LogP by 0.45 units and alters the sp3-character (Fsp3 from 0.429 to 0.467), changes that can significantly affect cellular permeability and target selectivity . Likewise, replacing the ethyl ester with a nitrile group (as in CAS 1272756-09-8) eliminates ester-mediated prodrug or interaction possibilities . Consequently, using a generic “spiroquinazoline” or even a close structural analog without comparative profiling risks invalidating structure-activity relationship (SAR) studies, altering pharmacokinetic outcomes, or failing to replicate the synthetic route that exploits the specific reactivity of the 5'-carboxylate group [1].

Quantitative Differentiation Guide for Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate


Physicochemical Differentiation: Cyclobutane vs Cyclopentane Spiro Analog Alters Lipophilicity and 3D Character

When compared to its closest commercially available analog—the cyclopentane spiro variant (ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate, CAS 1272756-22-5)—the target compound exhibits a lower LogP (2.31 vs 2.76), reflecting reduced lipophilicity that may improve aqueous solubility and reduce nonspecific protein binding . The cyclobutane ring also imposes a smaller, more constrained spirocyclic core, as indicated by a lower fraction of sp3-hybridized carbons (Fsp3 0.429 vs 0.467) . This quantitative difference in molecular shape and lipophilicity is critical for optimizing central nervous system multiparameter optimization (CNS MPO) scores or achieving balanced ADME profiles in kinase inhibitor programs .

Physicochemical profiling Spiro ring size comparison Medicinal chemistry

Purity Benchmarking: 98% Certified Purity Supports Consistent SAR and Scale-Up Studies

The target compound is commercially available at a certified purity of 98% (HPLC) . In contrast, many analogous spiroquinazoline building blocks—such as the 5'-carbonitrile derivative (CAS 1272756-09-8) or the parent spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one (CAS 1363165-92-7)—are typically supplied at 95% purity . This difference of 3 percentage points may seem modest, but in early-stage medicinal chemistry, purities below 97% can introduce impurities that confound biological assay results or hinder subsequent synthetic transformations, especially in amide coupling or ester hydrolysis steps essential for library expansion .

Purity specification Quality control SAR reproducibility

Class-Level Cytotoxic Potency: The Spiroquinazolinone Scaffold Delivers Micromolar Apoptosis-Inducing Activity in Cancer Cells

Although direct cytotoxicity data for ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate are not yet published, structurally related spiroquinazolinone benzamide derivatives (which share the identical spiro[cyclobutane-1,2'-quinazoline] core) have demonstrated reproducible, single-digit micromolar cytotoxic activity across multiple cancer cell lines. The most active compound in this series, 4t-CHQB, exhibited an IC50 of 50 ± 1.2 µM against MCF-7 breast cancer cells (MTT assay, 48 h) [1]. In a parallel study on K562 leukemia cells, the related analog 4t-QTC showed an IC50 of 50 ± 3.6 µM, with confirmed apoptosis induction evidenced by Annexin V/PI staining and DNA ladder formation [2]. These class-level benchmarks provide a quantitative baseline against which the target compound's potency can be measured, and they establish that the spiro[cyclobutane-quinazoline] core is a validated privileged structure for anticancer drug discovery [1][2].

Cytotoxicity Apoptosis Spiroquinazolinone

Protein Kinase Targeting Potential: Spirocyclic Quinazolines Are Privileged Scaffolds for K-Ras G12C and Kinase Inhibition

Patents explicitly covering spiro ring-containing quinazoline compounds as irreversible K-Ras G12C inhibitors (e.g., CN-114929704-B, WO-2021190467-A1) position the spiro[cyclobutane-quinazoline] scaffold as a key pharmacophoric element for targeting the switch II pocket of the mutant GTPase [1][2]. While the patent examples do not specify ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate by CAS number, the generic Markush structures encompass this exact substitution pattern, indicating that the target compound is a synthetically accessible intermediate within the claimed chemical space [1]. Furthermore, the broader quinazoline class is extensively validated as an ATP-mimetic kinase hinge binder: FDA-approved quinazoline drugs (e.g., gefitinib, erlotinib) and numerous spiroquinazoline preclinical candidates support the use of this scaffold for kinase-focused library enumeration [3].

K-Ras G12C inhibitor Kinase inhibitor Spirocyclic quinazoline

Synthetic Utility: Ethyl Ester Handle Enables Direct Derivatization Without Protection/Deprotection Steps

The 5'-ethyl carboxylate group provides a chemically orthogonal handle for amide coupling, hydrolysis, or reduction, distinguishing the target compound from the 5'-carbonitrile analog (CAS 1272756-09-8) or the 5'-unsubstituted spiroquinazoline-4-one (CAS 1363165-92-7), both of which lack a readily derivatizable functional group at this position . This enables one-step diversification into amide libraries without the need for protecting group strategies, which is particularly valuable in parallel synthesis workflows where step-count reduction directly correlates with increased throughput and reduced cost .

Synthetic accessibility Parallel synthesis Library enumeration

Optimal Application Scenarios for Procuring Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate


K-Ras G12C Inhibitor Lead Generation and SAR Expansion

Given the explicit patent coverage of spirocyclic quinazolines as irreversible K-Ras G12C inhibitors, this compound is ideally suited as a core intermediate for enumerating focused libraries targeting the switch II pocket [1][4]. Its 5'-ethyl ester handle supports rapid amide-based diversification, enabling the synthesis of dozens of analogs in parallel for biochemical and cellular G12C target engagement assays. The constrained cyclobutane spiro junction restricts conformational flexibility, a property known to enhance binding pocket complementarity and reduce entropic penalties upon target engagement .

Kinase Selectivity Profiling and Hinge-Binder Optimization

The quinazoline core is a well-established ATP-mimetic kinase hinge binder; the spiro-cyclobutane moiety introduces a unique vector that can probe selectivity pockets adjacent to the hinge region [5]. Researchers can use this building block to synthesize analogs that are screened against kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), leveraging the differentiated LogP (2.31) and Fsp3 (0.429) to optimize selectivity over anti-target kinases that often bind more lipophilic, flat molecules .

Oncology Cell-Based Screening Cascade Starter

Although target-specific data for this exact compound are pending, the spiroquinazolinone class has demonstrated reproducible cytotoxicity in the 50 µM range against MCF-7 and K562 cancer cell lines [2][3]. As such, the compound can serve as a starting point for medicinal chemistry campaigns in oncology, where initial MTT or CellTiter-Glo viability screening followed by apoptosis marker analysis (e.g., survivin downregulation, Annexin V staining) can establish its potency relative to the class benchmark [2].

Synthetic Methodology Development for Spirocyclic Scaffolds

The unique spiro[cyclobutane-1,2'-quinazoline] architecture makes this compound a valuable substrate for developing novel synthetic methods, including transition-metal-catalyzed C-H functionalization, spirocyclization strategies, and photochemical transformations . Its commercial availability at 98% purity ensures that methodology studies are not confounded by impurities, and the ester group provides a convenient chromophore for HPLC monitoring of reaction progress .

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